1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that includes a triazole ring, a thiophene ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene and tetrahydropyran rings, and the final coupling to form the carboxamide. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Thiophene Ring: This step may involve a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the Tetrahydropyran Ring: This can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling to Form the Carboxamide: The final step involves coupling the triazole, thiophene, and tetrahydropyran intermediates to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to modulate biological activity. The thiophene and tetrahydropyran rings can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-sulfonamide: Similar structure but with an imidazole ring instead of a triazole ring.
1-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a pyrazole ring instead of a triazole ring.
Uniqueness
1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole, thiophene, and tetrahydropyran rings creates a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
1-methyl-N-(4-thiophen-2-yloxan-4-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-9-10(15-16-17)12(18)14-13(4-6-19-7-5-13)11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBKQEUDCKQUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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